Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.13 g/mol . It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique bicyclic structure, which is a common motif in various bioactive natural products and drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction is carried out under mild and operationally simple conditions, making it highly efficient and suitable for large-scale preparation. The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials, with a chiral tertiary amine serving as the catalyst .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yields and excellent enantioselectivity. The metal-free nature of the reaction and the mild conditions make it an attractive option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogens like chlorine (Cl₂) for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as carboxylic acids, alcohols, and halogenated compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate can be compared with other bicyclic compounds, such as:
Camphor: A naturally occurring bicyclic compound with a similar structure but different functional groups.
Sordarins: Bioactive natural products containing a bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Compounds with a bicyclic structure found in sandalwood oil.
These compounds share the bicyclic core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and reactivity .
Properties
IUPAC Name |
ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-13-9(12)11-6-4-10(2,8-11)5-7-11/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWSOBHKUFSQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1)(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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